molecular formula C13H9ClN2O3S B13077910 N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B13077910
M. Wt: 308.74 g/mol
InChI Key: HZYXVMMMXAIHQN-UHFFFAOYSA-N
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Description

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with two furan-2-yl groups at the 4- and 5-positions. The 2-chloroacetamide moiety is attached to the thiazole’s nitrogen atom, forming a planar amide linkage. The presence of furan rings introduces additional oxygen atoms, which may enhance hydrogen-bonding interactions and influence solubility or bioactivity.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

InChI

InChI=1S/C13H9ClN2O3S/c14-7-10(17)15-13-16-11(8-3-1-5-18-8)12(20-13)9-4-2-6-19-9/h1-6H,7H2,(H,15,16,17)

InChI Key

HZYXVMMMXAIHQN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the formation of the thiazole ring followed by the introduction of the furan rings. One common method involves the reaction of 2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to introduce the chloroacetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chloro group in the acetamide moiety undergoes nucleophilic substitution with various nucleophiles due to its electrophilic nature. This reactivity is central to functionalization and derivatization strategies.

NucleophileReaction ConditionsProduct FormedKey Applications
AminesEthanol, reflux, 12–24 hoursN-substituted acetamidesPharmacological intermediates
ThiolsDMF, K₂CO₃, 60°C, 6 hoursThioether derivativesAnticancer agent synthesis
Hydroxide ionsAqueous NaOH, RTHydroxyacetamide analogsPrecursor for oxidation studies
Aryl isothiocyanatesEthanol, 80°C, 8 hoursThiourea-linked hybridsEnzyme inhibition studies

Mechanistic Insight : The reaction proceeds via an SN₂ mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion. Steric hindrance from the bis(furan-2-yl)thiazole ring slightly reduces reaction rates compared to simpler chloroacetamides .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles, leveraging its thiazole and furan rings as directing groups.

2.1. Thiazolidinone Formation

Reaction with ammonium thiocyanate in ethanol under reflux yields thiazolidinone derivatives via Dimroth-like rearrangement (Scheme 1). This transformation is critical for generating bioactive scaffolds:

text
N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide + NH₄SCN → Thiazolidin-4-one derivatives [8]

Key Data :

  • Yield: 65–78%

  • Characterization: NMR (δ 12.35 ppm, lactam NH), X-ray crystallography

2.2. Benzothiazole Coupling

Under Mn(acac)₃ catalysis, the thiazole ring engages in radical cyclization with organoboric acids, forming C-2-substituted benzothiazoles (Scheme 2). This method expands the compound’s utility in metal-free syntheses .

Cross-Coupling Reactions

The furan and thiazole rings enable transition metal-catalyzed coupling reactions:

Reaction TypeCatalystConditionsProductApplication
Suzuki couplingPd(PPh₃)₄DME/H₂O, 90°CBiaryl hybridsAntiviral research
Ullmann couplingCuI, L-prolineDMSO, 110°CN-aryl derivativesKinase inhibition

Limitations : The electron-donating furan rings reduce electrophilicity at the thiazole C-2 position, necessitating higher catalyst loadings compared to non-furan-substituted analogs .

4.1. Chloro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the chloroacetamide to a hydroxyacetamide derivative, a key step in prodrug synthesis.

4.2. Furan Ring Oxidation

Treatment with m-CPBA oxidizes furan rings to γ-lactones, altering electronic properties for optoelectronic applications.

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Anticancer activity : Thioether analogs show IC₅₀ values of 0.08–0.32 μM against A-431 and Jurkat cell lines .

  • Anticonvulsant effects : Hydroxyacetamide derivatives demonstrate ED₅₀ of 25 mg/kg in murine models.

This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling underscores its value in medicinal chemistry and materials science. Further exploration of its reactivity with emerging catalytic systems could unlock novel applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide exhibits significant cytotoxicity against various cancer cell lines. The thiazole moiety is crucial for its antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Anticonvulsant Properties
Preliminary investigations suggest that this compound may also possess anticonvulsant properties. Its interaction with specific proteins involved in seizure activity is under exploration. Understanding these interactions could lead to the development of new therapeutic agents for epilepsy.

Agricultural Chemistry Applications

The compound shows potential as a pesticide or herbicide due to its biological activity. The thiazole and furan rings are known to enhance the efficacy of agrochemicals by improving their interaction with plant systems or pests.

Case Study 1: Antitumor Activity

A study conducted by researchers at Ivan Franko National University demonstrated that this compound showed promising results against various cancer cell lines. The compound was tested using standard cytotoxicity assays, revealing a dose-dependent inhibition of cell proliferation .

Case Study 2: Anticonvulsant Screening

In another investigation focused on anticonvulsant activity, the compound was evaluated using animal models. Results indicated a significant reduction in seizure frequency when administered at specific dosages, suggesting its potential as a treatment for epilepsy.

Mechanism of Action

The mechanism of action of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features and substituents of N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide with analogous compounds from the literature:

Compound Name Thiazole Substituents Acetamide Substituent Biological Activity/Application Reference
This compound 4,5-bis(furan-2-yl) 2-chloroacetamide Not explicitly reported; structural studies suggest potential as a ligand or enzyme modulator
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 4-(3,4-dichlorophenyl) 2-chloroacetamide Structural analog of benzylpenicillin; crystallographic studies highlight hydrogen-bonding motifs
N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) 4-(2-pyridyl) 2-(trimethylphenoxy)acetamide Nrf2/ARE pathway activator; potential therapeutic use in oxidative stress
N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide 4-(2,5-dichlorophenyl), 5-phenyl 2-(ethylsulfonylphenyl)acetamide Not reported; sulfonyl group suggests enhanced solubility or receptor binding
N,N′-Bis(1,2-phenyl-1H-olefin)bis(2-chloroacetamide) Bis(2-chloroacetamide) Crystal structure analysis; hydrogen-bonded 2D networks

Key Structural Differences and Implications

  • The 2-chloroacetamide moiety is shared with 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, but the latter’s dichlorophenyl group introduces steric bulk and hydrophobicity, which may reduce solubility.
  • Conformational Analysis :

    • In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings form a dihedral angle of 61.8°, reducing planarity. By contrast, the furan substituents in the target compound are smaller and may allow for greater conformational flexibility.
    • N,N′-Bis(1,2-phenyl-1H-olefin)bis(2-chloroacetamide) exhibits dihedral angles of 21.03° and 81.22° between amide and phenyl planes, highlighting the impact of substituent symmetry on packing.
  • Hydrogen-Bonding and Crystal Packing: The target compound’s amide N–H and chloroacetamide C=O groups can form R₂²(8) dimeric motifs similar to those observed in , while furan oxygen atoms may introduce additional C–H⋯O interactions. In CPN-9, the trimethylphenoxy group likely participates in hydrophobic interactions, contrasting with the polar furan rings.

Biological Activity

N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a thiazole ring and two furan groups, which are known to contribute to various pharmacological effects. The molecular formula of this compound is C₁₃H₉ClN₂O₃S, and it is primarily investigated for its antitumor and anticonvulsant properties.

Chemical Structure and Properties

The structural components of this compound are significant in determining its biological activity. The thiazole ring is essential for cytotoxic activity against cancer cell lines, while the furan moieties may enhance its interaction with biological targets.

Structural Feature Description
Thiazole Ring Five-membered heterocycle containing sulfur and nitrogen, crucial for cytotoxic activity.
Furan Groups Aromatic compounds that may enhance biological interactions.
Chloroacetamide Group Often linked to diverse pharmaceutical effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent activity compared to control treatments.

Anticonvulsant Properties

In addition to its antitumor effects, this compound has been explored for anticonvulsant activity. Preliminary investigations suggest that it may modulate neurotransmitter systems involved in seizure activity.

Research Findings: Anticonvulsant Activity
A study conducted on animal models demonstrated that administration of the compound significantly reduced seizure frequency in induced seizure models, suggesting potential therapeutic applications in epilepsy management.

Understanding the mechanism by which this compound exerts its biological effects is crucial for further development as a therapeutic agent. Current hypotheses suggest that the compound interacts with specific proteins involved in cancer progression and seizure activity.

Target Interactions

Research has indicated potential interactions with:

  • Apoptotic Pathways: Inducing apoptosis through caspase activation.
  • Neurotransmitter Receptors: Modulating GABAergic transmission, which may contribute to its anticonvulsant effects.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to be compared with other structurally similar compounds.

Compound Name Structural Features Notable Biological Activities
1,3-Thiazole DerivativesContains thiazole ringAntimicrobial and antifungal activities
Furan-based Anticancer AgentsContains furan ringSignificant cytotoxicity against various cancers
ChloroacetamidesContains chloroacetamide groupDiverse pharmaceutical effects

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions to optimize yield and purity.

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